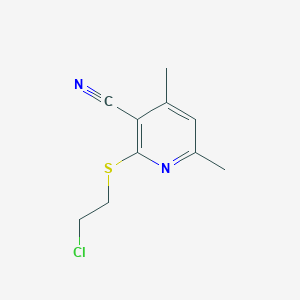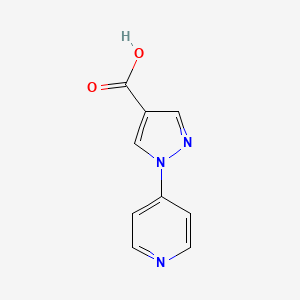
N-(5-bromo-2-fluorophenyl)acrylamide
Descripción general
Descripción
N-(5-Bromo-2-fluorophenyl)acrylamide, also known as NFBA, is a synthetic compound with a wide range of applications in scientific research. NFBA is a versatile molecule that can be used to synthesize a variety of compounds, as well as to study the biochemical and physiological effects of these compounds on living organisms.
Mecanismo De Acción
The exact mechanism of action of N-(5-bromo-2-fluorophenyl)acrylamide is not yet fully understood. However, it is believed that this compound may act as an inhibitor of enzymes, proteins, and cell signaling pathways, as well as a modulator of gene expression. This compound may also interact with certain receptors, such as G-protein coupled receptors, to produce its effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on living organisms. In studies, this compound has been found to inhibit the activity of enzymes, such as phospholipase A2, and to modulate the expression of genes involved in cell growth and differentiation. It has also been found to have anti-inflammatory, anti-tumor, and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-fluorophenyl)acrylamide has several advantages for use in laboratory experiments. It is a versatile molecule that can be used to synthesize a variety of compounds, as well as to study the biochemical and physiological effects of these compounds on living organisms. It is also relatively easy to synthesize and cost-effective. However, this compound also has some limitations. It is not yet fully understood how this compound produces its effects, so further research is needed to better understand its mechanism of action.
Direcciones Futuras
The future of N-(5-bromo-2-fluorophenyl)acrylamide is promising, as it has a wide range of applications in scientific research. Further research is needed to better understand its mechanism of action and to develop more effective and efficient methods of synthesis. Additionally, further research is needed to explore the potential of this compound for use in drug development and other therapeutic applications. Finally, research is needed to explore the potential of this compound for use in other fields, such as agriculture and food science.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-fluorophenyl)acrylamide has a wide range of applications in scientific research, including in the fields of pharmacology, biochemistry, and molecular biology. It can be used to synthesize a variety of compounds, as well as to study the biochemical and physiological effects of these compounds on living organisms. This compound has also been used in the study of enzyme inhibition, protein-protein interactions, and cell signaling pathways.
Propiedades
IUPAC Name |
N-(5-bromo-2-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRFSNVLPVVNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


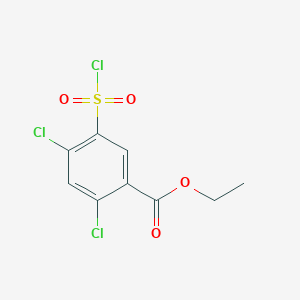
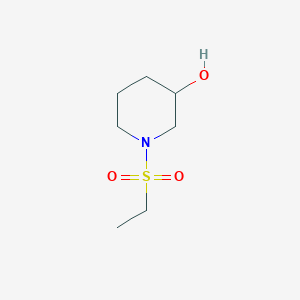
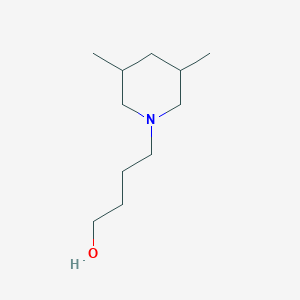
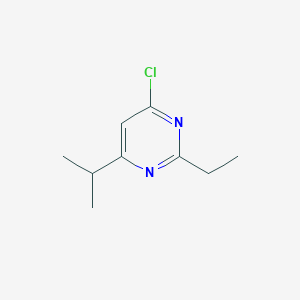

![N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine](/img/structure/B1386337.png)
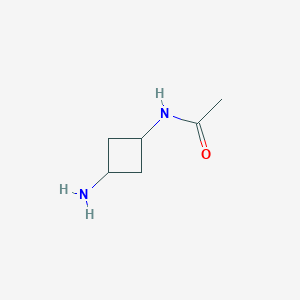

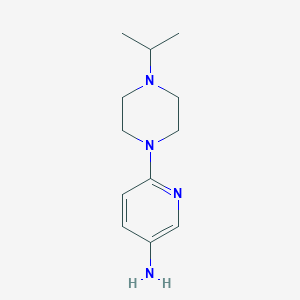
![Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1386344.png)
![1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1386345.png)

